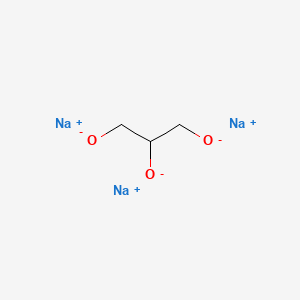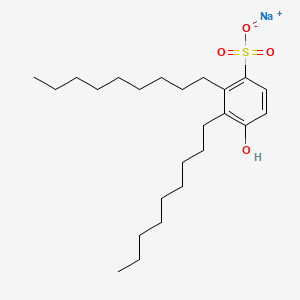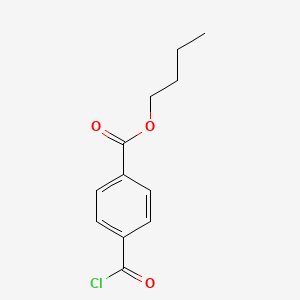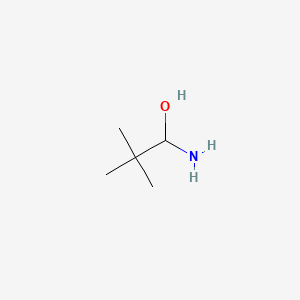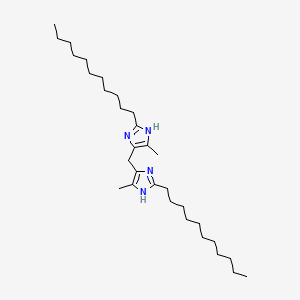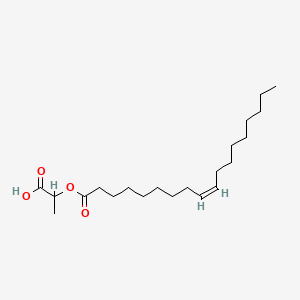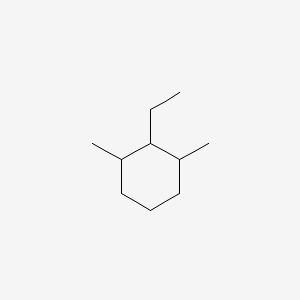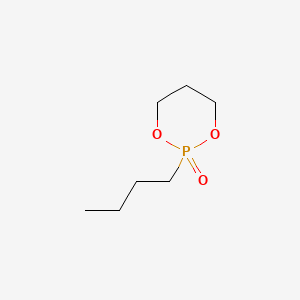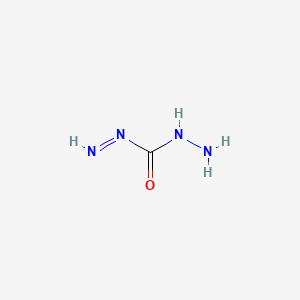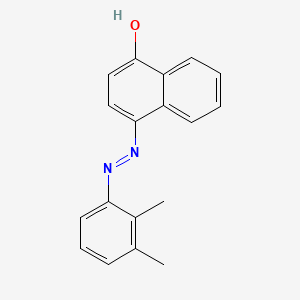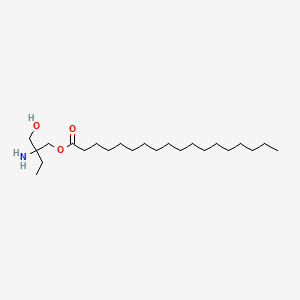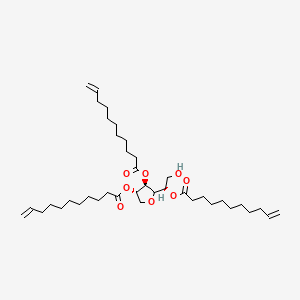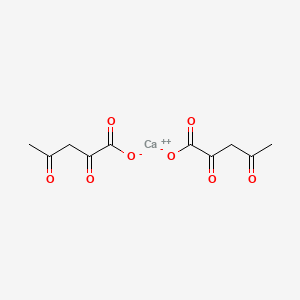
Calcium 2,4-dioxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 2,4-dioxovalerate is a calcium salt of 2,4-dioxovaleric acid This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium 2,4-dioxovalerate can be synthesized through the reaction of 2,4-dioxovaleric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving 2,4-dioxovaleric acid in a suitable solvent, such as water or ethanol, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to optimize yield and purity. The product is then purified through filtration, crystallization, or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium 2,4-dioxovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Calcium 2,4-dioxovalerate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of calcium 2,4-dioxovalerate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,4-dioxovalerate: Similar in structure but contains an ethyl ester group instead of a calcium ion.
2,4-Dioxovaleric Acid: The parent acid form of calcium 2,4-dioxovalerate.
Comparison: this compound is unique due to the presence of the calcium ion, which imparts different chemical and physical properties compared to its analogs. For example, the calcium ion can influence the solubility, reactivity, and biological activity of the compound, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
94135-15-6 |
|---|---|
Molekularformel |
C10H10CaO8 |
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
calcium;2,4-dioxopentanoate |
InChI |
InChI=1S/2C5H6O4.Ca/c2*1-3(6)2-4(7)5(8)9;/h2*2H2,1H3,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
XWRRCGBIVVWVRX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)CC(=O)C(=O)[O-].CC(=O)CC(=O)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



